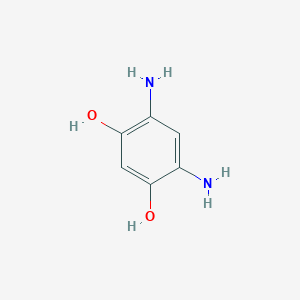

4,6-Diaminoresorcinol

Übersicht

Beschreibung

4,6-Diaminoresorcinol is a grey-brown crystalline solid . It is used as a precursor in the synthesis of poly (p -phenylene benzobisoxazole) (PBO) .

Synthesis Analysis

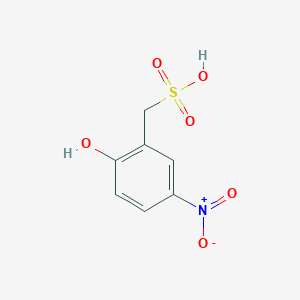

The synthesis of 4,6-diaminoresorcinol involves several steps . Firstly, resorcinol is sulfonated using a 30% fuming sulfuric acid to obtain 2,4,6-trisulfonateresorcine. This is then nitrated to obtain 2-sulfonic-4,6-dinitroresorcinol. The compound is then hydrolyzed to obtain 4,6-dinitroresorcinol.

Chemical Reactions Analysis

4,6-Diaminoresorcinol dihydrochloride may be used as a precursor in the synthesis of poly (p -phenylene benzobisoxazole) (PBO) and poly (2,6-naphthalenebenzobisoxazole) (Naph-2,6-PBO) .

Wissenschaftliche Forschungsanwendungen

Synthesis of High-Performance Polymers

4,6-Diaminoresorcinol: is used as a precursor in the synthesis of poly(p-phenylene benzobisoxazole) (PBO) . PBO is known for its exceptional tensile strength and thermal stability, making it suitable for creating high-performance fibers used in military and aerospace applications.

Development of Special Fibers

The compound is instrumental in producing poly(2,6-naphthalenebenzobisoxazole) (Naph-2,6-PBO) and poly(1,5-naphthalenebenzobisoxazole) (Naph-1,5-PBO) . These fibers exhibit high tensile strength and thermal stability, which are critical for applications in extreme environments.

Advanced Material Engineering

DAR serves as a monomer in the preparation of polybenzoxazoles (PBO) . These materials are processed into fibers that are utilized in advanced engineering fields due to their superior mechanical properties.

Safety and Hazards

4,6-Diaminoresorcinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects .

Relevant Papers

The relevant papers retrieved provide valuable information on the synthesis and applications of 4,6-Diaminoresorcinol .

Wirkmechanismus

Target of Action

4,6-Diaminoresorcinol (DAR) is primarily used as a precursor in the synthesis of polybenzoxazoles (PBO) . PBOs are special fibers with high tensile strength and thermal stability, finding wide applications in the military and aerospace fields .

Mode of Action

The synthesis of DAR involves a one-pot catalytic hydrogenation and hydrodechlorination (HDC) of 2-chloro-4,6-dinitroresorcinol (CDNR) . Pd catalysts supported on active carbon (Pd/C) are used in this process . The Pd species, in the form of 3.0-nm Pd nanoparticles composed of Pd 0 and Pd n+, are highly dispersed on active carbon . These catalysts exhibit high activity for the hydrogenation of CDNR .

Biochemical Pathways

The synthesis of DAR from CDNR is a cost-effective route . CDNR is readily obtained from 1,2,3-trichlorobenzene through nitrosation and hydration . An important step in this technique is the complete hydrodechlorination of 2-chloro-4,6-diaminoresorcinol (2-Cl-DAR), an intermediate during the formation of DAR .

Pharmacokinetics

The yield of dar largely depends on the solvent media used in the hydrogenation process . Alkanol or acetic acid aqueous solutions are favorable for HDC .

Result of Action

The result of the action of 4,6-Diaminoresorcinol is the formation of polybenzoxazoles (PBO), which can be processed into special fibers with both high tensile strength and thermal stability . These fibers have wide applications in the military and aerospace fields .

Action Environment

The action environment significantly influences the yield of DAR. The correlations of the dielectric constants of the solvents with the activity and selectivity were obtained . No 2-chloro-4,6-diaminoresorcinol product was detected when the reaction was carried out using 80% ethanol/water media . Strong Cl adsorption causes a decrease in activity and selectivity for DAR of the Pd/C catalysts .

Eigenschaften

IUPAC Name |

4,6-diaminobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYROBMRMXHROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021901 | |

| Record name | 4,6-Diaminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Diaminoresorcinol | |

CAS RN |

15791-87-4 | |

| Record name | 4,6-Diaminoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15791-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Diaminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 4,6-diamino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

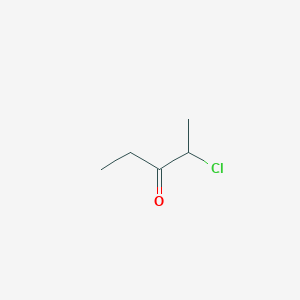

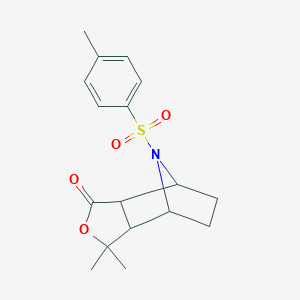

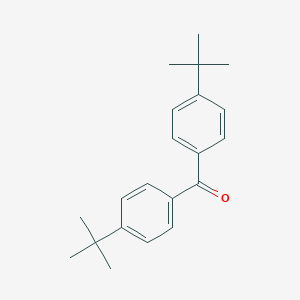

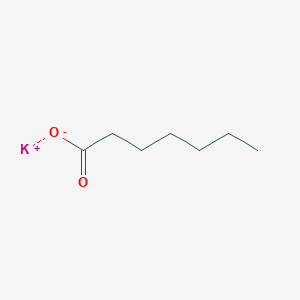

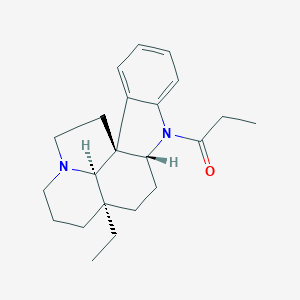

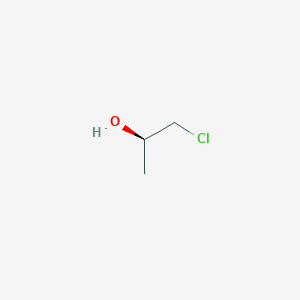

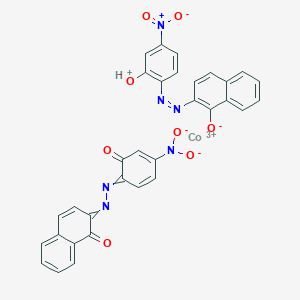

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4,6-Diaminoresorcinol?

A1: The molecular formula of 4,6-Diaminoresorcinol is C6H8N2O2, and its molecular weight is 140.14 g/mol.

Q2: What are the common starting materials for synthesizing 4,6-Diaminoresorcinol?

A2: Several starting materials can be used, including 1,2,3-trichlorobenzene [, ], resorcinol [], and benzotrichloride []. The choice of starting material often influences the purity and yield of the final product.

Q3: What spectroscopic techniques are used to characterize 4,6-Diaminoresorcinol?

A3: Common techniques include FTIR spectroscopy, elemental analysis, 1H NMR, 13C NMR, and liquid chromatography [, , ]. These methods help confirm the structure and purity of the synthesized compound.

Q4: How is the purity of 4,6-Diaminoresorcinol dihydrochloride determined?

A4: Conductometric titration, using either acid-base titration or AgNO3 titration, is a reliable method for determining the purity of 4,6-Diaminoresorcinol dihydrochloride []. This method offers clear conductivity turning points, ensuring accurate and repeatable results.

Q5: What is a major challenge associated with handling 4,6-Diaminoresorcinol?

A5: 4,6-Diaminoresorcinol is known to be unstable in air []. This instability poses challenges during storage, handling, and transportation, often necessitating the use of stabilized forms or derivatives.

Q6: How is the stability of 4,6-Diaminoresorcinol enhanced?

A6: Acid stabilization, particularly using hydrochloric acid or phosphoric acid, is a common strategy to improve the stability of 4,6-Diaminoresorcinol []. Converting it to its dihydrochloride salt or diphosphate salt enhances its resistance to oxidation [, ].

Q7: Are there alternative forms of 4,6-Diaminoresorcinol with improved stability?

A7: Yes, benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone is a stable equivalent of 4,6-Diaminoresorcinol, synthesized through sulfur-assisted carbonylation []. This derivative offers enhanced stability during storage and transportation, making it a practical alternative.

Q8: What is the primary application of 4,6-Diaminoresorcinol?

A8: 4,6-Diaminoresorcinol is a crucial monomer in the synthesis of poly(p-phenylene benzobisoxazole) (PBO) [, , , ]. PBO, known for its exceptional strength, high modulus, and thermal stability, finds applications in various high-performance materials.

Q9: What role does polyphosphoric acid (PPA) play in PBO synthesis?

A9: PPA acts as both a solvent and a catalyst in the polycondensation reaction between 4,6-Diaminoresorcinol and terephthalic acid, leading to the formation of PBO [, , ]. The properties of the final PBO polymer can be influenced by the concentration of P2O5 in the PPA solution [].

Q10: How are PBO fibers manufactured?

A10: PBO fibers are typically fabricated using a dry-jet wet-spinning technique from a solution of PBO polymer in PPA [, ]. The spinning conditions, such as temperature, pressure, and air gap, significantly influence the mechanical properties of the resulting fibers [].

Q11: How can the mechanical properties of PBO fibers be further enhanced?

A11: The mechanical properties of PBO fibers, such as tensile modulus, can be significantly improved through thermal drawing []. Additionally, incorporating carbon nanotubes (CNTs) into the PBO matrix via in-situ polymerization can further enhance both mechanical strength and thermal stability [, , , ].

Q12: What are the advantages of using carbon nanotubes in PBO composites?

A12: CNTs, when effectively dispersed and functionalized, can improve interfacial adhesion, load transfer, and molecular chain packing within the PBO matrix [, , , ]. This leads to enhanced mechanical reinforcement and thermal stability of the composite material.

Q13: Beyond PBO fibers, are there other applications of 4,6-Diaminoresorcinol derivatives?

A13: Yes, 2,6-Bis(p-aminophenyl)benzo[1,2-d;5,4-d′]-bisoxazole, synthesized from 4,6-Diaminoresorcinol dihydrochloride, is used as a key intermediate in the preparation of poly(p-phenylene vinylene) (PPV) light-emitting materials [, ].

Q14: What are the current research focuses on 4,6-Diaminoresorcinol and its derivatives?

A14: Ongoing research aims to develop more efficient and cost-effective synthesis routes for 4,6-Diaminoresorcinol [, ], as well as explore novel derivatives with enhanced properties and broader applications.

Q15: What are some potential future directions for research on 4,6-Diaminoresorcinol?

A15: Future research may focus on developing sustainable and environmentally friendly synthesis methods for 4,6-Diaminoresorcinol [], as well as exploring its potential in emerging fields such as energy storage and biomedical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)

![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)